((3aR,4S,5R,6aS)-5-Acetoxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-yl)methyl acetate
Description
The compound, also known by its CAS number 57930-46-8 () or NSC628967 (), is a bicyclic lactone derivative featuring a cyclopenta[b]furan core. Key structural attributes include:
- Two acetyloxy groups: One at the C5 position and another as a methyl ester at the C4 hydroxymethyl group ().
- Stereochemistry: The (3aR,4S,5R,6aS) configuration defines its spatial arrangement, critical for interactions in synthetic or biological contexts.
- Applications: Primarily used as an intermediate in organic synthesis, pharmaceutical research, and fine chemical production ().
Properties
IUPAC Name |
[(3aR,4S,5R,6aS)-5-acetyloxy-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-4-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c1-6(13)16-5-9-8-3-12(15)18-10(8)4-11(9)17-7(2)14/h8-11H,3-5H2,1-2H3/t8-,9-,10+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCCMIOGWPGCIS-CHWFTXMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC2C1CC(=O)O2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327072 | |
| Record name | NSC628967 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62939-82-6 | |
| Record name | NSC628967 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
((3aR,4S,5R,6aS)-5-Acetoxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-yl)methyl acetate is of interest in the development of novel pharmaceuticals. Its structural features may contribute to biological activity against various diseases.
Case Study :
Research has indicated that derivatives of cyclopentafuran compounds exhibit anti-inflammatory and analgesic properties. The acetoxy group may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy in therapeutic applications .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new materials or pharmaceuticals.
Example Reaction :
The compound can undergo esterification reactions to form new acetates or can be used in cycloaddition reactions to create polycyclic structures that are valuable in drug discovery .
Material Science
Due to its unique chemical structure and properties, this compound may find applications in developing advanced materials such as polymers or coatings.
Potential Application :
Research into biodegradable polymers has highlighted the importance of incorporating furan-based compounds to enhance material properties while maintaining environmental sustainability .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Cyclopenta[b]furan Derivatives
Key Observations :
- Substituent Diversity : The target compound’s acetyloxy groups contrast with bulkier silyl (TBDMS, TBDPS) or aromatic (benzoate, biphenyl) groups in analogues. These differences influence solubility, stability, and reactivity.
- Stereochemical Impact : All analogues share the (3aR,4S,5R,6aS) configuration, ensuring consistency in ring strain and reactivity profiles.
Reactivity and Functional Group Transformations
- Acetyloxy vs. Silyl Groups : Acetates are prone to hydrolysis under basic/acidic conditions, enabling deprotection for further functionalization (). In contrast, silyl ethers (TBDMS) resist hydrolysis, making them suitable for multi-step syntheses ().
- Hydroxymethyl Oxidation : The target compound’s hydroxymethyl precursor () can be oxidized to carboxylic acids (), a pathway less feasible in fully acetylated or silylated derivatives.
Preparation Methods
TEMPO-Mediated Oxidation Using Trichloroisocyanuric Acid (TCCA)
- Reagents & Conditions:
- Starting material: (3aR,4S,5R,6aS)-(-)-hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl 1,1'-biphenyl-4-formate
- Oxidant: Trichloroisocyanuric acid (TCCA)
- Catalyst: 2,2,6,6-Tetramethylpiperidine-N-oxyl (TEMPO)
- Solvent: Dichloromethane
- Temperature: 0 °C
- Time: 1 hour
- Procedure: The Corey lactone alcohol and TEMPO are dissolved in dichloromethane; TCCA is added in batches at 0 °C. The reaction is monitored by TLC. After completion, the mixture is worked up by washing with water, extraction, drying, and concentration.
- Yield & Purity: 87.3% yield with 98.3% purity
- Notes: The reaction proceeds cleanly with efficient oxidation of the primary alcohol to aldehyde without overoxidation or ring cleavage.
Sodium Hypochlorite/TEMPO Oxidation
- Reagents & Conditions:
- Starting material: (-)-Corey lactone 5-(4-phenylbenzoate)
- Oxidant: Sodium hypochlorite (NaOCl)
- Catalyst: TEMPO
- Additives: Sodium bicarbonate, sodium bromide
- Solvent: Biphasic system of dichloromethane, water, and isopropyl alcohol
- Temperature: -5 to 0 °C
- Time: 0.5 hour
- Procedure: The Corey lactone and TEMPO in CH2Cl2 are added to an aqueous solution containing NaBr, NaHCO3, and IPA. NaOCl is added dropwise at low temperature, and the reaction is monitored by TLC. After reaction, the organic layer is separated, washed, dried, and concentrated.
- Yield: 84% of the ketone intermediate with 99.4% purity by HPLC
- Notes: This method offers a mild and selective oxidation suitable for scale-up.
Oxidation Using Dicyclohexylcarbodiimide (DCC)/Dimethyl Sulfoxide (DMSO)/Phosphoric Acid (Corey–Kim Type Oxidation)
- Reagents & Conditions:
- Starting material: Corey lactone 4 (primary alcohol)
- Oxidants: Dicyclohexylcarbodiimide (DCC), Dimethyl sulfoxide (DMSO), Phosphoric acid (H3PO4)
- Solvent: 1,2-Dimethoxyethane (DME) or toluene
- Temperature: 20–30 °C
- Procedure: Corey lactone is suspended in DME, DCC and DMSO are added, followed by phosphoric acid. The reaction is maintained at 20–30 °C for 20–30 minutes. After completion, dicyclohexylurea byproduct is filtered off, and the filtrate contains the aldehyde intermediate.
- Yield: Approximately 70% yield in subsequent steps after coupling and reductions
- Notes: This oxidation is part of a multi-step sequence involving Horner–Wadsworth–Emmons (HWE) reactions, stereoselective reductions, and protection/deprotection steps leading to the target compound.
Protection and Deprotection Strategies
To manage the multiple hydroxyl groups and maintain stereochemical integrity, protection of free hydroxyls as tetrahydropyranyl (THP) ethers is employed.
- Protection:
- Hydroxyl groups of intermediate diols are protected with THP groups quantitatively, facilitating selective reactions on other parts of the molecule.
- Deprotection:
- Acidic hydrolysis using 1N HCl in acetonitrile removes THP groups under mild conditions without affecting the lactone ring or acetoxy groups.
- Yields: Protection and deprotection steps generally proceed in high yields (>80%) with minimal side reactions.
Stereoselective Reductions
- Reagents:
- S-Alpine borane hydride or NaBH4/CeCl4(H2O)7
- Conditions:
- Low temperature (-78 °C) in tetrahydrofuran (THF) or MeOH/CH2Cl2
- Outcome:
- Preferential formation of one stereoisomer (e.g., (15S)-isomer) with 70–75% selectivity
- Notes: The choice of reducing agent and conditions is crucial to control stereochemistry, which is vital for biological activity and further synthetic steps.
Wittig and Esterification Reactions
- Wittig Reaction:
- Aldehyde intermediates undergo Wittig olefination with phosphonium salts to extend the carbon chain and introduce functional groups.
- Esterification:
- Subsequent esterification with isopropyl iodide in the presence of DBU affords the corresponding esters, including the acetylated forms seen in the target compound.
- Purification:
- Column chromatography using silica gel with ethyl acetate/hexane mixtures is used to isolate pure products.
- Yields: Esterification and Wittig steps typically yield 70–80% of pure products.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Oxidation (TEMPO/TCCA) | TEMPO, TCCA, DCM, 0 °C, 1 h | 87.3 | Selective oxidation of primary alcohol |
| 2 | Oxidation (NaOCl/TEMPO) | NaOCl, TEMPO, NaBr, NaHCO3, DCM/water/IPA, -5 to 0 °C | 84 | Mild, scalable oxidation |
| 3 | Oxidation (DCC/DMSO/H3PO4) | DCC, DMSO, H3PO4, DME, 20–30 °C | ~70 | Used in multi-step synthesis |
| 4 | Protection | THP protection, acid deprotection | Quantitative | Protects hydroxyls for selective reactions |
| 5 | Reduction | S-Alpine hydride or NaBH4/CeCl4, THF, -78 °C | 70–75 | Stereoselective reduction |
| 6 | Wittig & Esterification | Phosphonium salt, t-BuOK, DBU, acetone, silica gel column | 70–80 | Chain extension and ester formation |
Research Findings and Considerations
- The oxidation of the Corey lactone derivatives to aldehydes is a critical step, with TEMPO-mediated methods providing high selectivity and yield under mild conditions.
- Protection of hydroxyl groups as THP ethers is essential to prevent side reactions and maintain stereochemical purity during subsequent transformations.
- Stereoselective reductions influence the final stereochemistry of the compound, affecting its biological properties.
- Multi-step sequences involving oxidation, Wittig reactions, reductions, and esterifications require careful control of reaction conditions and purification to achieve high purity and yield of ((3aR,4S,5R,6aS)-5-Acetoxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-yl)methyl acetate.
- The described methods are supported by experimental data including yields, NMR, and HPLC purity analyses, indicating robust and reproducible synthetic protocols suitable for laboratory and potentially industrial scale.
Q & A
Basic: What synthetic routes are commonly used to prepare this compound, and how are reaction conditions optimized?
Answer:
The compound is synthesized via cross-electrophile coupling or hydroxyl-group functionalization. For example, analogous cyclopenta[b]furan derivatives are prepared by reacting brominated heterocycles (e.g., 5-bromo-2-methoxypyridine) with hydroxyl-containing intermediates under palladium catalysis. Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., THF/DMF mixtures), and stoichiometry of reagents to maximize yields (48–70%) . Post-synthesis purification typically employs silica gel filtration and column chromatography using gradients of ethyl acetate/hexane .
Basic: Which analytical methods are critical for structural confirmation and purity assessment?
Answer:
Key techniques include:
- 1H/13C NMR : Assigns stereochemistry and functional groups (e.g., acetoxy methyl protons at δ 2.0–2.1 ppm, lactone carbonyl at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C13H16O6: 291.0946) .
- Melting Point (M.P.) : Validates crystallinity (e.g., 117–119°C for related Corey lactone derivatives) .
Advanced: How is stereochemical fidelity at the 3aR,4S,5R,6aS positions ensured during synthesis?
Answer:
Stereochemical control relies on:
- Chiral Pool Synthesis : Use of enantiopure starting materials like (−)-Corey lactone derivatives, which retain configurations during functionalization (e.g., benzoylation or silylation of hydroxyl groups) .
- Asymmetric Catalysis : Chiral ligands in cross-coupling reactions prevent racemization .
- Protecting Group Strategy : Temporary groups (e.g., tetrahydro-2H-pyranyl ethers) shield reactive hydroxyls during multi-step syntheses .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Answer:
Scalability challenges include:
- Yield Variability : Lower yields (e.g., 48% vs. 70%) due to side reactions in larger batches. Mitigated by precise stoichiometry and inert-atmosphere reactors .
- Purification Bottlenecks : Column chromatography becomes impractical; alternatives like recrystallization or centrifugal partition chromatography are explored .
- Thermal Sensitivity : Degradation of acetoxy groups at high temperatures requires controlled heating and rapid quenching .
Basic: What are critical solubility and stability considerations for experimental handling?
Answer:
- Solubility : The compound is soluble in polar aprotic solvents (DCM, THF) but precipitates in hexane. Stability in solution is pH-dependent; acidic/basic conditions hydrolyze acetoxy groups .
- Storage : Store at −20°C under nitrogen to prevent oxidation. Lyophilization enhances shelf life for biological assays .
Advanced: How is this compound utilized as an intermediate in bioactive molecule synthesis?
Answer:
It serves as a precursor for prostaglandin analogs (e.g., latanoprost) via:
- Side-Chain Elaboration : Alkylation or cross-coupling at the hydroxymethyl position to introduce unsaturated chains .
- Deprotection Strategies : Hydrolysis of acetoxy groups to regenerate hydroxyls for further esterification or glycosylation . Biological activity is validated via in vitro assays (e.g., RBP4 antagonism in macular degeneration studies) .
Basic: What purification techniques are recommended post-synthesis?
Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7 to 1:1 gradients) resolves stereoisomers .
- Recrystallization : Ethanol/water mixtures enhance purity (>98%) for X-ray diffraction studies .
Advanced: How are conflicting spectroscopic data resolved during structural elucidation?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., cyclopentane ring protons) .
- Computational Modeling : DFT calculations predict 13C shifts and validate stereochemical assignments .
- X-ray Crystallography : Definitive confirmation of absolute configuration for crystalline derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
